molecular formula C13H9ClO B110928 3-Chlorobenzophenone CAS No. 1016-78-0

3-Chlorobenzophenone

Cat. No. B110928
CAS RN: 1016-78-0
M. Wt: 216.66 g/mol
InChI Key: CPLWKNRPZVNELG-UHFFFAOYSA-N
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Description

3-Chlorobenzophenone is a derivative of benzophenone, which is an organic compound with the formula (C6H5)2CO . It is a white solid that is soluble in organic solvents . The 3-Chlorobenzophenone has a molecular weight of 216.66 .


Synthesis Analysis

Benzophenone, the parent compound of 3-Chlorobenzophenone, is produced by the copper-catalyzed oxidation of diphenylmethane with air . A laboratory route involves the reaction of benzene with carbon tetrachloride followed by hydrolysis of the resulting diphenyldichloromethane .


Molecular Structure Analysis

The molecular structure of 3-Chlorobenzophenone is represented by the linear formula ClC6H4COC6H5 .


Physical And Chemical Properties Analysis

3-Chlorobenzophenone is a powder solid with an off-white appearance . It has a melting point range of 82 - 85 °C .

Scientific Research Applications

Organic Synthesis

3-Chlorobenzophenone is often used in organic synthesis due to its reactivity. It can participate in various reactions to form complex organic compounds .

Pharmaceutical Industry

In the pharmaceutical industry, 3-Chlorobenzophenone can be used as an intermediate in the synthesis of various drugs. Its properties make it a valuable component in the development of new pharmaceuticals .

Material Science

3-Chlorobenzophenone can be used in material science, particularly in the development of polymers. Its chemical structure allows it to form strong bonds, making it useful in creating materials with specific properties .

Chemical Research

In chemical research, 3-Chlorobenzophenone is often used as a standard or reference compound. Its well-known properties make it a useful tool in the study of other, less understood compounds .

Industrial Applications

3-Chlorobenzophenone can be used in various industrial applications, such as in the production of dyes, resins, and other chemical products. Its versatility makes it a valuable compound in many different industries .

Environmental Science

In environmental science, 3-Chlorobenzophenone can be used as a tracer or indicator compound. Its unique properties allow it to be easily detected and measured, making it useful in studying environmental phenomena .

Safety and Hazards

3-Chlorobenzophenone is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 3-Chlorobenzophenone are not mentioned in the search results, there is ongoing research in the field of synthetic chemistry to develop more economical and sustainable solutions for the synthesis of related compounds .

properties

IUPAC Name

(3-chlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLWKNRPZVNELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906388
Record name (3-Chlorophenyl)(phenyl)methanone
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1016-78-0
Record name 3-Chlorobenzophenone
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Record name 3-Chlorobenzophenone
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Record name 3-Chlorobenzophenone
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Record name (3-Chlorophenyl)(phenyl)methanone
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Record name 3-chlorobenzophenone
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Synthesis routes and methods I

Procedure details

To a refluxing solution containing 43.9 g (0.25 mole) of 3-chlorobenzoyl chloride in 120 ml. of dry benzene is added 30.0 g. (0.225 mole) of anhydrous aluminum chloride in several portions over a period of 10 minutes. When the reaction is complete, as indicated by vapor phase chromatographic (vpc) techniques, the mixture is cooled to 25° and diluted with ether. Extraction with dilute base is followed by thorough drying (magnesium sulfate) and concentration in vacuo. Final purification is effected by recrystallization from ether-hexane to afford 13.7 g (0.06 mole) of 3-chlorobenzophenone, m.p. 84°14 85°.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a suspension of 6.4 g. (0.266 mole) of magnesium turnings in 50 ml. of tetrahydrofuran was added dropwise 51 g. (0.268 mole) of 3-bromochlorobenzene in 100 ml. of dried tetrahydrofuran and the mixture refluxed for one hour. The cooled reaction mixture was added to 27.4 g. (0.266 mole) of benzonitrile in 100 ml. of tetrahydrofuran and refluxed for one hour. The reaction mixture was poured carefully into 100 ml. of ice/water and 10 ml. of concentrated sulfuric acid and heated on a steam bath for 30 minutes. The solution was cooled, extracted with ether, washed with water and 5% sodium bicarbonate solution, dried, evaporated and chromatographed to give 3-chlorobenzophenone (recrystallized from methanol), m.p. 83° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the position of the chlorine atom on the benzophenone ring affect its photochemical reactivity?

A: Research indicates that the position of the chlorine substituent on the benzophenone ring significantly influences its photochemical behavior, specifically its ability to abstract hydrogen atoms. Studies employing nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy demonstrate that while 3-Chlorobenzophenone, 4-Chlorobenzophenone, and 4,4′-Dichlorobenzophenone exhibit comparable hydrogen abstraction capabilities to the parent benzophenone, 2-Chlorobenzophenone displays a notably reduced ability. [] This suggests a unique "ortho effect" exerted by the chlorine atom in the 2-position, hindering the hydrogen abstraction process. []

Q2: Can 3-Chlorobenzophenone be used as a building block for synthesizing more complex molecules?

A: Yes, 3-Chlorobenzophenone serves as a versatile starting material in organic synthesis. For example, it acts as a key component in cyclocondensation reactions with diamines. When reacted with ethylenediamine, 3-Chlorobenzophenone yields imidazo[2,1-a]isoquinoline derivatives. [] Alternatively, its reaction with ortho-phenylenediamine produces benzo[b]phenazine derivatives. [] These reactions highlight the utility of 3-Chlorobenzophenone in constructing diverse heterocyclic scaffolds, which are valuable in medicinal chemistry and materials science.

Q3: Are there any computational studies investigating the properties of 3-Chlorobenzophenone?

A: While the provided research papers don't delve deeply into computational studies on 3-Chlorobenzophenone itself, they emphasize the use of Density Functional Theory (DFT) calculations to analyze the spectroscopic data and reaction mechanisms involving its derivatives. [] DFT calculations can be further employed to model the electronic structure, reactivity, and spectroscopic properties of 3-Chlorobenzophenone. Additionally, Quantitative Structure-Activity Relationship (QSAR) studies can be performed using computational methods to understand the relationship between the structure of 3-Chlorobenzophenone derivatives and their anticonvulsant activity. [, ]

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